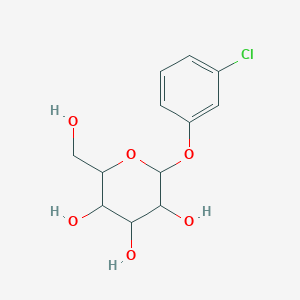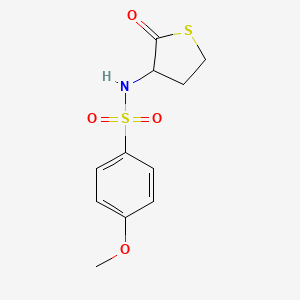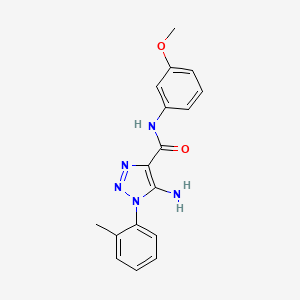
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AL-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has been found to produce similar psychedelic effects. This compound has gained attention in the scientific community due to its potential for use in research and therapeutic applications.
作用機序
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts primarily as a partial agonist of the serotonin 5-HT~2A~ receptor, which is responsible for the psychedelic effects of LSD and other related compounds. It also interacts with other serotonin receptors, as well as dopamine and adrenergic receptors. The exact mechanism of action of N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve changes in neural activity and neurotransmitter release.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are similar to those produced by other psychedelics, such as LSD and psilocybin.
実験室実験の利点と制限
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, such as its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several potential future directions for research on N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Further investigation of its mechanism of action and interactions with other neurotransmitter systems.
2. Exploration of its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.
3. Development of more selective and potent analogs for use in research and therapeutic applications.
4. Examination of its effects on brain function and neural networks using advanced imaging techniques.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, is a synthetic compound with potential for use in scientific research and therapeutic applications. It has been found to produce psychedelic effects similar to LSD and has been studied for its interactions with serotonin receptors in the brain. Although there are some limitations to its use, there are also several potential future directions for research on this compound.
合成法
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through various methods, including the use of ergotamine as a starting material. One common method involves the use of N-allyl-N-methyltryptamine (AMT) as a precursor, which is then reacted with 2,5-dimethoxyphenylacetonitrile and methylsulfonyl chloride to form the final product.
科学的研究の応用
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and psychiatry. It has been found to interact with serotonin receptors in the brain, leading to altered perception, mood, and cognition. This compound has also been used to study the neural mechanisms underlying psychedelic experiences.
特性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)12-9-11(20-2)6-7-13(12)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOJHTLCSKITPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)
![2-{3-carboxy-4-[(3-pyridinylmethyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5050807.png)


![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)
![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)